4-Nitro-Z-D-arg-OH
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Overview
Description
4-Nitro-Z-D-arginine: is a derivative of the amino acid arginine, characterized by the presence of a nitro group and a benzyloxycarbonyl (Z) protecting group. This compound is often used in peptide synthesis and biochemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-Z-D-arginine typically involves the protection of the amino group of arginine with a benzyloxycarbonyl (Z) group, followed by the introduction of a nitro group at the para position of the benzene ring. The general steps are as follows:
Protection of Arginine: The amino group of arginine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Nitration: The protected arginine is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods: Industrial production of 4-Nitro-Z-D-arginine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of arginine are protected using benzyloxycarbonyl chloride.
Controlled Nitration: The nitration step is carefully controlled to ensure high yield and purity of the product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-Z-D-arginine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Deprotection: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amino acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrogen bromide in acetic acid.
Major Products:
Reduction: 4-Amino-Z-D-arginine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Deprotection: Free D-arginine.
Scientific Research Applications
4-Nitro-Z-D-arginine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: It serves as a tool for studying enzyme mechanisms and protein interactions.
Medical Research: It is used in the development of pharmaceuticals and as a probe in drug discovery.
Industrial Applications: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitro-Z-D-arginine involves its interaction with enzymes and proteins. The nitro group can participate in redox reactions, while the benzyloxycarbonyl group can protect the amino group during chemical reactions. The compound can inhibit certain enzymes by mimicking the natural substrate or by binding to the active site.
Comparison with Similar Compounds
4-Nitro-L-arginine: Similar structure but with the L-configuration.
Nω-Nitro-L-arginine methyl ester: A methyl ester derivative with similar inhibitory properties.
Nω-Nitro-D-arginine: Similar to 4-Nitro-Z-D-arginine but without the benzyloxycarbonyl group.
Uniqueness: 4-Nitro-Z-D-arginine is unique due to the presence of both the nitro group and the benzyloxycarbonyl protecting group, which confer specific reactivity and stability. This makes it particularly useful in peptide synthesis and biochemical research.
Properties
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[(4-nitrophenyl)methoxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O6/c15-13(16)17-7-1-2-11(12(20)21)18-14(22)25-8-9-3-5-10(6-4-9)19(23)24/h3-6,11H,1-2,7-8H2,(H,18,22)(H,20,21)(H4,15,16,17)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKFUKMKVGMLAK-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NC(CCCN=C(N)N)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)N[C@H](CCCN=C(N)N)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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